Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a methyl ester at position 2, a 4-methylphenyl substituent at position 4, and a 3,4-dimethoxyphenylsulfamoyl group at position 3 of the thiophene ring. Its molecular formula is C₂₂H₂₂N₂O₆S₂, with a molecular weight of 486.54 g/mol.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-15-9-10-17(26-2)18(11-15)27-3/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFDGKAHKPGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with a sulfamoyl group and methoxy-substituted phenyl groups. Its molecular formula is , with a molecular weight of approximately 434.47 g/mol. The presence of various functional groups contributes to its chemical reactivity and biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties . The sulfamoyl group is particularly effective in modulating enzyme activities related to cancer progression. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including prostate cancer (PC-3) and breast cancer cells, through various mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are significant for developing treatments for inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which play crucial roles in inflammatory pathways .
3. Antimicrobial Activity
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death, thus positioning it as a potential candidate for antibiotic development .
Comparative Analysis with Related Compounds
To better understand the biological significance of this compound, it can be compared with other thiophene derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C20H20FNO5S | Fluorobenzyl substitution | Anticancer activity |
| Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | C21H24N2O5S | Dimethoxy substitution | Anti-inflammatory properties |
| N-(4-chlorophenyl)-sulfamoyl derivatives | Varies | Chlorophenyl substitution | Antimicrobial effects |
This table highlights the unique combination of methoxy groups and the benzothiophene core structure in this compound, which may impart distinct pharmacological properties compared to other sulfamoyl-containing compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Study : A study involving PC-3 prostate cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability by inducing apoptosis. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
- Anti-inflammatory Research : In an animal model of acute inflammation, administration of the compound significantly reduced edema formation compared to the control group, indicating strong anti-inflammatory effects .
- Antimicrobial Testing : The compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Molecular Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 385.42 g/mol
The compound features a thiophene ring substituted with sulfamoyl and methoxy groups, which play crucial roles in its biological activity.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains using tube dilution methods. The presence of electron-withdrawing groups enhances its activity against specific pathogens.
Anticancer Properties
The anticancer potential of this compound has been assessed using in vitro assays. Studies utilizing the sulforhodamine B assay demonstrated cytotoxic effects on human cancer cell lines, particularly lung cancer (A-549). The sulfonamide group appears to enhance efficacy compared to standard chemotherapeutics.
Antioxidant Activity
Thiophene derivatives are also recognized for their antioxidant properties. Compounds with specific functional groups have shown significant radical scavenging activity, crucial for combating oxidative stress-related diseases. The antioxidant capacity correlates with the presence of electron-donating groups in the structure.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance antimicrobial and anticancer activities |
| Electron-donating groups | Increase antioxidant properties |
Antimicrobial Evaluation
In a study focusing on various synthesized thiophene compounds, this compound exhibited significant activity against tested strains, indicating its potential as a therapeutic agent in treating infections.
Cytotoxicity Assays
Cytotoxicity assays revealed that this compound effectively inhibits the proliferation of A-549 lung cancer cells, suggesting its potential as an anticancer drug.
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Tube dilution method | Significant activity against tested strains |
| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |
| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s sulfamoyl group enables modular synthesis, as seen in the separation of analogs like 4a via silica gel chromatography .
- Biological Relevance : Sulfamoyl groups in herbicides (e.g., metsulfuron methyl) and pharmaceuticals (e.g., customs-listed sulfonamides) suggest the target compound could inhibit enzymes like carbonic anhydrase or ALS .
- Structure-Activity Relationships (SAR): Ethyl esters () offer tunable pharmacokinetics, while bromo substituents (4a) provide sites for functionalization. Thiazolidinone derivatives () highlight the impact of heterocyclic modifications on bioactivity .
Q & A
Q. What are the recommended safety protocols for handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Spill Management: Absorb spills with inert materials (e.g., sand), avoid water jets, and dispose of contaminated waste in sealed containers .
- Storage: Store in a cool, dry, ventilated area away from oxidizers or incompatible substances. Ensure containers are tightly sealed .
- Emergency Measures: For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How should researchers design experiments to assess this compound’s biological activity?
Methodological Answer:
- Experimental Design: Adopt a split-plot design with randomized blocks to account for variables like dosage, exposure time, and biological replicates. For example:
- Controls: Include positive/negative controls (e.g., known agonists/solvents) and account for solvent cytotoxicity.
Q. What spectroscopic and crystallographic methods are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and purity. Compare chemical shifts with analogous thiophene derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfonamide N–H stretches at ~3300 cm) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) with ≤2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .
- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational changes affecting chemical shifts.
- Computational Modeling: Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data .
Q. What methodologies evaluate the ecological risks and environmental fate of this compound?
Methodological Answer:
- Environmental Persistence: Conduct OECD 301 biodegradation tests to assess half-life in water/soil .
- Bioaccumulation Potential: Measure logP values (e.g., via HPLC) and compare with thresholds (logP >3 indicates high bioaccumulation) .
- Ecotoxicology: Use Daphnia magna or Danio rerio models for acute/chronic toxicity assays (e.g., LC determination) .
- Fate Modeling: Apply fugacity models to predict distribution in air, water, and soil compartments .
Q. How can computational molecular docking optimize derivatives for enhanced bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
